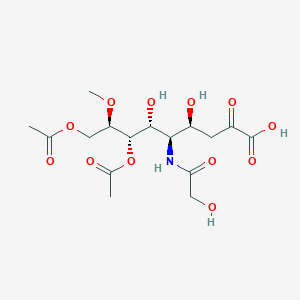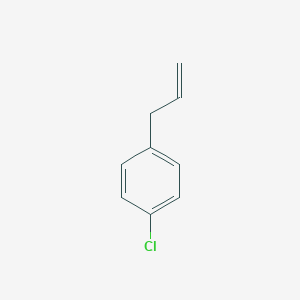
1-烯丙基-4-氯苯
描述
1-Allyl-4-chlorobenzene is a monocyclic aromatic compound with the molecular formula C9H9Cl . It has an average mass of 152.621 Da and a monoisotopic mass of 152.039276 Da .
Synthesis Analysis
The synthesis of 1-Allyl-4-chlorobenzene can be achieved through various methods. One such method involves the use of magnesium and ethyl iodide . Another method involves a two-step mechanism characterized by the initial addition of a nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Molecular Structure Analysis
The molecular structure of 1-Allyl-4-chlorobenzene consists of a benzene ring with a chlorine atom and an allyl group attached to it . The molecule has a density of 1.0±0.1 g/cm3, a boiling point of 195.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C .Chemical Reactions Analysis
The chemical reactions involving 1-Allyl-4-chlorobenzene are diverse. For instance, it can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
1-Allyl-4-chlorobenzene has a density of 1.0±0.1 g/cm3, a boiling point of 195.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 45.1±0.3 cm3, a polarizability of 17.9±0.5 10-24 cm3, and a surface tension of 32.7±3.0 dyne/cm .科学研究应用
Bromination of Alkylbenzenes and Alkoxybenzenes
Scientific Field
Summary of the Application
1-Allyl-4-chlorobenzene is used in the study of bromination rates and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . This research is important because it helps to understand the reactivity of different brominating agents towards aromatic compounds .
Methods of Application
The research involved kinetic experiments conducted in batch reactors. These experiments evaluated the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
Results or Outcomes
The study found that the structure of the substituent has a significant effect on bromination rates . For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .
Synthesis of Allylic Alcohols
Scientific Field
Summary of the Application
1-Allyl-4-chlorobenzene can be used in the synthesis of allylic alcohols through the nickel-catalyzed direct coupling of alkynes and methanol . This method provides direct access to valuable allylic alcohols in good yields and excellent chemo- and regioselectivity .
Methods of Application
The approach features a broad substrate scope and high atom-, step- and redox-economy . Moreover, this method was successfully extended to the synthesis of [5,6]-bicyclic hemiacetals through a cascade cyclization reaction of alkynones and methanol .
Results or Outcomes
The research demonstrated that the nickel-catalyzed direct coupling of alkynes and methanol is an effective method for the synthesis of allylic alcohols . The method provides good yields and excellent chemo- and regioselectivity .
安全和危害
未来方向
The future directions of research on 1-Allyl-4-chlorobenzene could focus on addressing challenges such as unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This would provide a powerful insight into the study of 1-Allyl-4-chlorobenzene and enable researchers to quickly identify the hotspot and direction of future studies .
属性
IUPAC Name |
1-chloro-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUNPRNQXXTCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452033 | |
| Record name | 1-Allyl-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-chlorobenzene | |
CAS RN |
1745-18-2 | |
| Record name | 1-Allyl-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

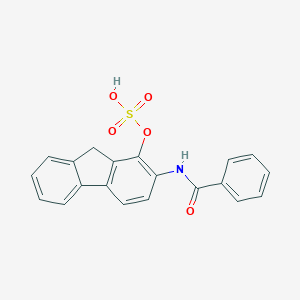
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)


![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
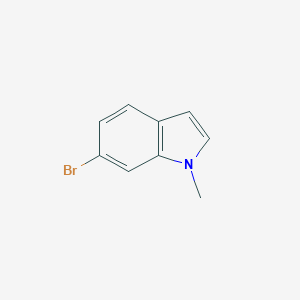
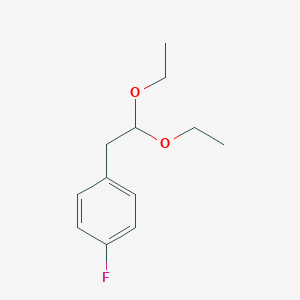
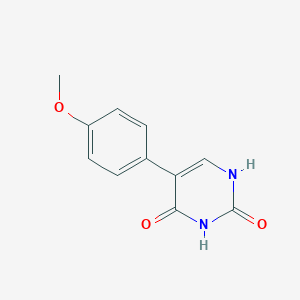

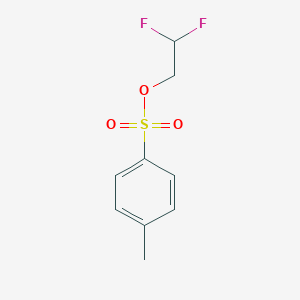
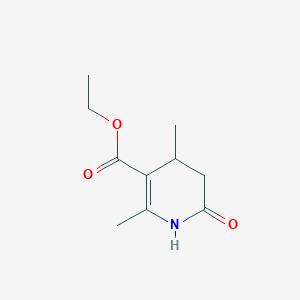
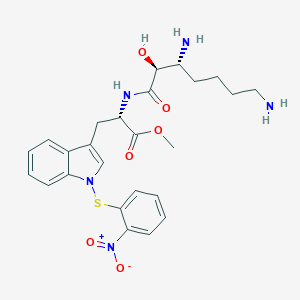
![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)
